![molecular formula C20H21FN4O4 B2491381 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 1005297-93-7](/img/structure/B2491381.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives involves multiple steps, starting from basic building blocks like L-tyrosine methyl ester or D-tyrosine ethyl ester. The use of coupling reagents such as EDCI/HOBt and intermediates like 5-fluorouracil-1-yl acetic acid is common. These methods yield compounds with potential selective anti-tumor activities, demonstrating the importance of stereochemistry in their biological functions (Xiong Jing, 2011).
Molecular Structure Analysis
Molecular structure analysis, often achieved through techniques like X-ray crystallography, reveals the spatial arrangement of atoms within a molecule and its electronic structure. The crystal structure of similar pyrimidine derivatives shows specific bonding patterns and molecular conformations, which are crucial for understanding their reactivity and interaction with biological targets (Xiaoqing Cai, Mao‐Lin Hu, Shilin Chen, 2006).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cycloadditions, substitutions, and transformations, which modify their chemical structure and properties. These reactions are pivotal for tailoring the compounds' biological activities and physicochemical properties to enhance their efficacy and selectivity as therapeutic agents. The modification of functional groups or the introduction of new substituents can significantly alter their pharmacological profile (S. Tumkevičius, 1994).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, affect its stability, formulation, and bioavailability. For example, the synthesis and characterization of dihydropyrimidinones reveal high yields and specific physical properties, such as crystallinity and melting points, which are critical for their application in medicinal chemistry (Ni Shu-jing, 2004).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, is essential for developing effective and safe therapeutic agents. Studies on the chemical reactivity of pyrimidine derivatives towards amines and the formation of Schiff bases provide insights into their potential biological activities and mechanisms of action (O. Farouk, M. Ibrahim, N. M. El-Gohary, 2021).
科学的研究の応用
Antitumor Activities : A study by Xiong Jing (2011) in "Chemistry World" synthesized derivatives of a similar compound, focusing on their antitumor activities. The synthesized compounds demonstrated selective anti-tumor activities, suggesting potential applications in cancer treatment (Xiong Jing, 2011).
Herbicidal Activity : Research conducted by Daoxin Wu et al. (2011) in the "Chinese Journal of Chemistry" involved designing and synthesizing derivatives with herbicidal activities. These compounds displayed effective herbicidal properties against dicotyledonous weeds (Wu et al., 2011).
Biased Signaling at Chemokine Receptors : A paper published in "Molecular Pharmacology" (2018) by Regine Brox et al. explored the biased signaling at CXC-motif chemokine receptor CXCR3 induced by negative allosteric modulators. This study is relevant to understanding the interaction of similar compounds with cell receptors, which could have implications in drug design (Brox et al., 2018).
Antimicrobial and Anti-proliferative Activities : Research by Asmaa M. Fahim et al. (2021) in the "Journal of Biomolecular Structure and Dynamics" synthesized novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives. These compounds showed antimicrobial activity and inhibited the growth of certain cancer cells (Fahim et al., 2021).
Cytotoxic Activity in Cancer Cell Lines : M. M. Al-Sanea et al. (2020) in the "Russian Journal of Organic Chemistry" conducted a study on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. One of the compounds showed significant inhibition of cancer cell growth in various cancer cell lines (Al-Sanea et al., 2020).
特性
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-7-13(21)9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHLCPXYZPLGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

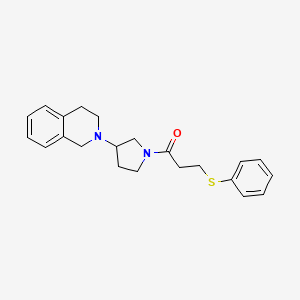
![2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2491300.png)
![5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2491301.png)
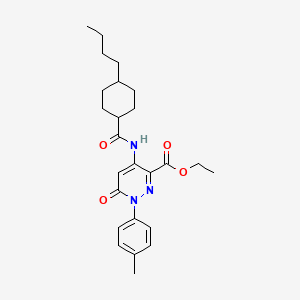

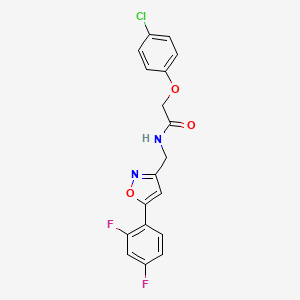
![1-(2-Methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491306.png)
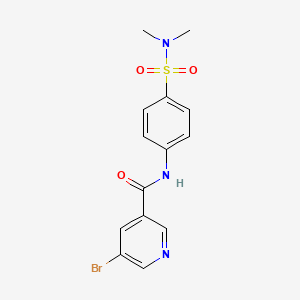
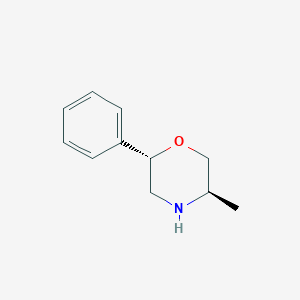
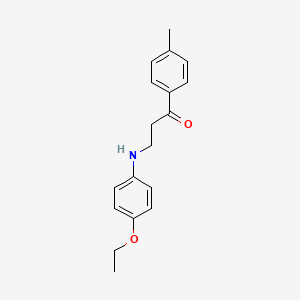
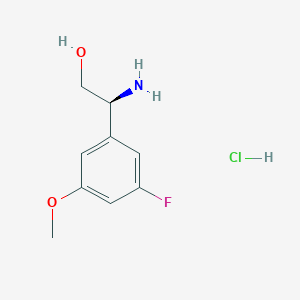
![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)
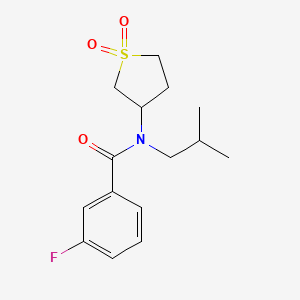
![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)